(4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone
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Overview
Description
The compound (4S)-3-[(2R)-2-[®-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including oxazolidinone, dioxane, and fluorophenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-[(2R)-2-[®-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
The compound (4S)-3-[(2R)-2-[®-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
The compound (4S)-3-[(2R)-2-[®-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone has numerous applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may serve as a probe or inhibitor in biochemical studies to investigate enzyme activities and cellular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-3-[(2R)-2-[®-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolidinones, dioxanes, and fluorophenyl derivatives. Examples include:
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Dioxane derivatives: Compounds with similar dioxane rings, used in various chemical applications.
Fluorophenyl compounds: Molecules containing fluorophenyl groups, often used in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of (4S)-3-[(2R)-2-[®-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone lies in its complex structure, which combines multiple functional groups and stereocenters
Properties
Molecular Formula |
C44H52F2N2O6Si |
---|---|
Molecular Weight |
771.0 g/mol |
IUPAC Name |
(4S)-3-[(2R)-2-[(R)-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-(4-fluoroanilino)methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C44H52F2N2O6Si/c1-42(2,3)55(6,7)54-36-23-13-31(14-24-36)39(47-35-21-19-34(46)20-22-35)37(40(49)48-38(27-51-41(48)50)30-11-9-8-10-12-30)25-26-44(32-15-17-33(45)18-16-32)52-28-43(4,5)29-53-44/h8-24,37-39,47H,25-29H2,1-7H3/t37-,38-,39+/m1/s1 |
InChI Key |
ILUMERHNJVSKQE-PHAUOLPESA-N |
Isomeric SMILES |
CC1(COC(OC1)(CC[C@H]([C@H](C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C)NC3=CC=C(C=C3)F)C(=O)N4[C@H](COC4=O)C5=CC=CC=C5)C6=CC=C(C=C6)F)C |
Canonical SMILES |
CC1(COC(OC1)(CCC(C(C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C)NC3=CC=C(C=C3)F)C(=O)N4C(COC4=O)C5=CC=CC=C5)C6=CC=C(C=C6)F)C |
Origin of Product |
United States |
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